molecular formula C4H7Cl2NO2S B2648627 6,6-Dichlorothiazinane 1,1-dioxide CAS No. 2241141-07-9

6,6-Dichlorothiazinane 1,1-dioxide

Cat. No.: B2648627
CAS No.: 2241141-07-9
M. Wt: 204.07
InChI Key: MVYZYHWLZWJANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dichlorothiazinane 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichlorothiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-aminoethane sulfonamides with dichloromethane or dibromomethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at room temperature, leading to the formation of the desired thiazinane derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, which utilize environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of industrial production .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dichlorothiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

6,6-Dichlorothiazinane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dichlorothiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6,6-Dichlorothiazinane 1,1-dioxide is unique due to its specific ring structure and the presence of chlorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

6,6-dichlorothiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO2S/c5-4(6)2-1-3-7-10(4,8)9/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYZYHWLZWJANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)NC1)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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